molecular formula C8H9IO B1360243 Benzene, 1-ethoxy-2-iodo- CAS No. 614-73-3

Benzene, 1-ethoxy-2-iodo-

Cat. No. B1360243
CAS RN: 614-73-3
M. Wt: 248.06 g/mol
InChI Key: JUJREUXKABNEFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Benzene, 1-ethoxy-2-iodo-” is a derivative of benzene, which is an aromatic hydrocarbon1. It contains an ethoxy group (–O–CH2CH3) and an iodine atom attached to the benzene ring2. It is likely to be a colorless liquid, similar to other benzene derivatives3.



Synthesis Analysis

The synthesis of benzene derivatives typically involves electrophilic aromatic substitution4. The process involves the electrophile forming a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring4.



Molecular Structure Analysis

The molecular structure of “Benzene, 1-ethoxy-2-iodo-” consists of a benzene ring with an ethoxy group and an iodine atom attached. The positions of these substituents on the benzene ring can be identified using the ortho/meta/para system1.



Chemical Reactions Analysis

Benzene can undergo electrophilic aromatic substitution because aromaticity is maintained4. When carbocation intermediates are formed, they can react further by bonding to a nucleophile to give a substitution or addition product, transferring a proton to a base, giving a double bond product, or rearranging to a more stable carbocation4.



Physical And Chemical Properties Analysis

While specific physical and chemical properties for “Benzene, 1-ethoxy-2-iodo-” are not readily available, we can infer some properties based on similar compounds. For instance, iodobenzene has a refractive index of 1.62, a boiling point of 188 °C, a melting point of -29 °C, and a density of 1.823 g/mL at 25 °C6.


Scientific Research Applications

  • Ethoxychlorination of Enamides : Benzene derivatives, such as (diacetoxyiodo)benzene, when combined with iron(III) chloride in ethanol, enable the efficient regioselective ethoxychlorination of a broad range of enamides. This process is believed to involve a mixed [chloro(ethoxy)iodo]benzene intermediate and does not involve free radical species (Nocquet‐Thibault et al., 2014).

  • Iodocyclization of Ethoxyethyl Ethers to Alkynes : A variety of 3-iodobenzo[b]furans can be prepared by iodocyclization of 2-alkynyl-1-(1-ethoxyethoxy)benzenes using specific iodine and boron trifluoride combinations. This method is applicable to aryl-, vinylic-, and alkyl-substituted alkynes, yielding good to excellent yields (Okitsu et al., 2008).

  • Ethoxybromination of Enamides : Similar to ethoxychlorination, ethoxybromination of enamides using (diacetoxyiodo)benzene and simple bromide salts in ethanol has been shown to be effective. This results in α-bromo hemiaminals, which can be used in a variety of chemical transformations (Nocquet‐Thibault et al., 2013).

  • Synthesis of Tetra Ethylene Glycol Derivatives : Benzene derivatives like 1-(2-(2-(2-(2-(benzoate)ethoxy)ethoxy)ethoxy)ethoxy) benzene (BEB) have been used in novel polymer blend electrolyte systems for dye-sensitized solar cell applications. Their influence on the ionic and photovoltaic characteristics of the electrolytes has been a subject of study, showing potential in improving solar cell efficiencies (Ganesan et al., 2018).

  • Supramolecular Liquid-Crystalline Networks : Research has also been conducted on the self-assembly of multifunctional hydrogen-bonding molecules, including benzene derivatives, to form supramolecular liquid-crystalline networks. These networks have applications in materials science due to their unique structural and binding properties (Kihara et al., 1996).

Safety And Hazards

The safety and hazards of “Benzene, 1-ethoxy-2-iodo-” are not specifically known. However, benzene is known to be carcinogenic and can cause damage to organs through prolonged or repeated exposure7. It’s important to handle such compounds with appropriate safety measures.


Future Directions

The future directions for "Benzene, 1


properties

IUPAC Name

1-ethoxy-2-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IO/c1-2-10-8-6-4-3-5-7(8)9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUJREUXKABNEFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00210329
Record name Benzene, 1-ethoxy-2-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00210329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene, 1-ethoxy-2-iodo-

CAS RN

614-73-3
Record name 1-Ethoxy-2-iodobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=614-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-ethoxy-2-iodo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614733
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC9266
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9266
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 1-ethoxy-2-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00210329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.